molecular formula C8H18N2 B1265423 2-(Azepan-1-yl)ethanamine CAS No. 51388-00-2

2-(Azepan-1-yl)ethanamine

Cat. No. B1265423
CAS RN: 51388-00-2
M. Wt: 142.24 g/mol
InChI Key: QHRBDFUMZORTQD-UHFFFAOYSA-N
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Description

“2-(Azepan-1-yl)ethanamine” is a chemical compound with the molecular formula C8H18N2 . It is also known by other names such as 2-Azepan-1-yl-ethylamine and N-2-Aminoethyl homopiperidine .


Molecular Structure Analysis

The molecular weight of “2-(Azepan-1-yl)ethanamine” is 142.24 g/mol . The InChI code for this compound is 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

“2-(Azepan-1-yl)ethanamine” has a topological polar surface area of 29.3 Ų . It has a rotatable bond count of 2 . The compound has a complexity of 75.3 . The compound is a liquid at room temperature .

Scientific Research Applications

Life Science Research

2-(Azepan-1-yl)ethanamine is utilized in life science research for its potential in drug synthesis and biological studies. Its structure allows for functionalization, which is crucial in the development of new pharmacological agents. The compound’s versatility makes it a valuable asset in the synthesis of complex molecules that can interact with biological systems, potentially leading to the discovery of new drugs .

Material Science

In material science, 2-(Azepan-1-yl)ethanamine’s unique chemical properties are explored for creating new materials. Its ability to act as a monomer or a polymerization agent can lead to the development of novel polymers with specific characteristics, such as increased durability or enhanced electrical conductivity. This can have applications in creating materials for electronic devices or more resilient construction materials .

Chemical Synthesis

This compound plays a significant role in chemical synthesis, serving as a building block for various organic reactions. It can be used to synthesize a wide range of chemical products, including dyes, resins, and other organic compounds. Its reactivity makes it a valuable reagent in the synthesis of complex organic molecules .

Chromatography

In chromatography, 2-(Azepan-1-yl)ethanamine may be used as a standard or a reagent in the qualitative and quantitative analysis of chemical substances. Its well-defined properties allow for its use in calibrating equipment and ensuring the accuracy of chromatographic analyses, which is essential in both research and industrial settings .

Analytical Research

Analytical research benefits from 2-(Azepan-1-yl)ethanamine due to its consistent and predictable behavior in various analytical techniques. It can be used as a reference compound in spectroscopy, mass spectrometry, and other analytical methods to help identify and quantify unknown substances in complex mixtures .

Catalysis

The structure of 2-(Azepan-1-yl)ethanamine allows it to act as a ligand in catalysis, potentially forming complexes with metals that can catalyze important chemical reactions. This application is particularly relevant in industrial processes where efficient and selective catalysts are needed to enhance reaction rates and reduce energy consumption.

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(azepan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBDFUMZORTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199388
Record name Hexahydro-1H-azepine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)ethanamine

CAS RN

51388-00-2
Record name Hexahydro-1H-azepine-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-1H-azepine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azepan-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of nitrile 290 (5.58 g, 40.4 mmol) and Raney Nickel (50% w/w in water, ca. 5 mL) in EtOH (50 mL) and cNH3 (4 mL) was stirred under H2 (60 psi) for 16 h. The mixture was filtered through Celite, washed with EtOH (3×10 mL) and the solvent evaporated to give crude diamine 291 as an oil (2.03 g, 35%) which was used without further purification: 1H NMR δ 2.72 (t, J=6.1 Hz, 2H, CH2N), 2.60-2.68 (m, 4H, 2×CH2N), 2.53 (t, J=6.1 Hz, 2H, CH2N), 1.55-1.66 (m, 10H, 4×CH2, NH2).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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